2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide
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Overview
Description
2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C14H14INO. . This compound is characterized by the presence of a pyridinium ion substituted with a hydroxyphenyl group and an ethenyl linkage, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide typically involves the reaction of 3-hydroxybenzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the hydroxyphenyl and pyridinium moieties .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridinium ion can engage in electrostatic interactions with negatively charged biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide
- 2-[(E)-2-(4-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide
Uniqueness
2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide is unique due to the specific positioning of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
CAS No. |
28673-01-0 |
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Molecular Formula |
C14H14INO |
Molecular Weight |
339.17 g/mol |
IUPAC Name |
3-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide |
InChI |
InChI=1S/C14H13NO.HI/c1-15-10-3-2-6-13(15)9-8-12-5-4-7-14(16)11-12;/h2-11H,1H3;1H/b9-8+; |
InChI Key |
GMAJSHGCHVHKLV-HRNDJLQDSA-N |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC(=CC=C2)O.[I-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC(=CC=C2)O.[I-] |
Origin of Product |
United States |
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